An In-depth Technical Guide to (2-Methoxy-6-methylphenyl)boronic acid: Synthesis, Reactivity, and Application in Cross-Coupling Chemistry
An In-depth Technical Guide to (2-Methoxy-6-methylphenyl)boronic acid: Synthesis, Reactivity, and Application in Cross-Coupling Chemistry
Introduction: The Strategic Value of Ortho-Substituted Boronic Acids
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in medicinal chemistry and materials science.[1][2] The utility of this reaction is profoundly influenced by the nature of the organoboron coupling partner. (2-Methoxy-6-methylphenyl)boronic acid, a di-ortho-substituted arylboronic acid, represents a class of reagents that offers unique steric and electronic properties. Its strategic importance lies in the ability to introduce a sterically demanding, electronically distinct phenyl ring, enabling the synthesis of complex, three-dimensional molecules that are often inaccessible with simpler reagents. This guide provides an in-depth examination of (2-Methoxy-6-methylphenyl)boronic acid, from its fundamental properties and synthesis to its practical application in the laboratory.
Core Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting.
Chemical and Physical Data
The essential properties of (2-Methoxy-6-methylphenyl)boronic acid are summarized below. This data is critical for calculating molar equivalents, ensuring appropriate storage, and anticipating its physical behavior during reaction setup and workup.
| Property | Value | Source(s) |
| CAS Number | 1567218-43-2 | [3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [4][5] |
| Molecular Weight | 165.98 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) |
Safety and Handling: A Self-Validating System
Trustworthiness in experimental design begins with safety. (2-Methoxy-6-methylphenyl)boronic acid is classified as an irritant. Adherence to proper handling protocols is a self-validating system for ensuring reproducible and safe experimental outcomes.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Measures:
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Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
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Dispensing: When weighing, do so carefully to minimize dust generation. Tapping the spatula on the inside of the weigh boat can help control the powder.
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Storage Integrity: The compound is sensitive to moisture and air. Ensure the container is tightly sealed with paraffin film after use and stored under the recommended inert, refrigerated conditions to prevent degradation and maintain reactivity.
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Synthesis of (2-Methoxy-6-methylphenyl)boronic acid
While commercially available, understanding the synthesis of this reagent provides valuable insight into potential impurities and informs the design of related custom reagents. The most logical and widely practiced method for synthesizing ortho-substituted arylboronic acids is through a lithiation-borylation sequence.
The Logic of the Lithiation-Borylation Approach
This two-step, one-pot procedure is a cornerstone of organoboron synthesis.[7]
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Directed Ortho-Metalation/Halogen-Metal Exchange: The first step involves generating a potent aryl anion species specifically at the desired position. For this target, the starting material is 2-bromo-1-methoxy-3-methylbenzene (CAS 38197-43-2). The bromine atom serves as a reliable handle for halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi). This reaction is typically performed at low temperatures (-78 °C) to prevent unwanted side reactions.
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Borylation (Boron Quench): The resulting aryllithium intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). This forms a tetrahedral boronate complex.
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Hydrolysis: The final step is an acidic aqueous workup, which hydrolyzes the boronate ester to the desired boronic acid.
Visualizing the Synthesis Workflow
Caption: Lithiation-Borylation Synthesis Workflow.
Step-by-Step Laboratory Protocol
This protocol is a robust, field-proven methodology adapted for this specific target.
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Vessel Preparation: Under an atmosphere of dry argon, add anhydrous tetrahydrofuran (THF, ~0.5 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Initial Cooldown: Cool the solvent to -78 °C using a dry ice/acetone bath.
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Substrate Addition: Add 2-bromo-1-methoxy-3-methylbenzene (1.0 eq) to the cold THF.
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Lithiation: Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Borylation: Add triisopropyl borate (1.2 eq) dropwise via the dropping funnel, again maintaining a temperature below -70 °C.
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Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for at least 2 hours, or until TLC/LC-MS analysis indicates full consumption of the aryllithium intermediate.
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Quench & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl). Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
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Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization or trituration with a nonpolar solvent system (e.g., hexanes/ethyl acetate) to afford the final product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (2-Methoxy-6-methylphenyl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form sterically hindered biaryl compounds.
Mechanistic Considerations and Causality
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The structure of (2-Methoxy-6-methylphenyl)boronic acid directly impacts this cycle.
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Steric Hindrance: The two ortho-substituents (methoxy and methyl) create significant steric bulk around the C-B bond. This can slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center. This is a critical experimental choice: to overcome this hindrance, more active catalysts, higher temperatures, or longer reaction times may be necessary compared to unhindered boronic acids.
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Electronic Effects: The methoxy group is electron-donating through resonance, which can increase the nucleophilicity of the phenyl ring and potentially facilitate the transmetalation step, partially counteracting the negative steric effect.
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The "Ortho-Methoxy" Advantage: In some catalytic systems, the oxygen of an ortho-methoxy group can transiently coordinate to the palladium center. This coordination can pre-organize the transition state for transmetalation, effectively lowering the activation energy and accelerating the reaction—a phenomenon that can make ortho-methoxy substituted boronic acids surprisingly reactive despite the steric bulk.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
General Protocol for Biaryl Synthesis
This protocol provides a robust starting point for coupling (2-Methoxy-6-methylphenyl)boronic acid with a generic aryl bromide. Optimization of the base, solvent, and temperature may be required for specific substrates.
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Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), (2-Methoxy-6-methylphenyl)boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is a self-validating step to prevent catalyst oxidation.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a mixture of dioxane and water, or toluene). The choice of solvent and the use of aqueous conditions are critical; the base must have some solubility to activate the boronic acid.
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Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered partners may require extended reaction times (4-24 hours).
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
(2-Methoxy-6-methylphenyl)boronic acid, with its CAS number 1567218-43-2 , is more than just another reagent; it is a specialized tool for accessing complex chemical architecture.[4] Its di-ortho-substitution pattern presents both a challenge and an opportunity. While steric hindrance demands carefully optimized reaction conditions, the resulting biaryl products possess a defined and often rigid three-dimensional structure that is highly sought after in the design of novel pharmaceuticals and advanced materials.[1][8] As synthetic targets become more complex, the demand for strategically functionalized building blocks like this one will only continue to grow, solidifying its place in the modern synthetic chemist's toolbox.
References
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PubChem. (2-Methoxy-6-methylphenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
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Hocek, M. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications. Available at: [Link]
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Rainier, J. D. et al. Molecular recognition with boronic acids—applications in chemical biology. Chemical Society Reviews. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Ertl, P. & Rohde, B. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]
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Chemsrc. 2-Bromo-1-methoxy-3-methylbenzene. Available at: [Link]
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Silva, F. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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